molecular formula C4H7NO2 B082130 3-Hydroxy-2-pyrrolidinone CAS No. 15166-68-4

3-Hydroxy-2-pyrrolidinone

Cat. No.: B082130
CAS No.: 15166-68-4
M. Wt: 101.1 g/mol
InChI Key: FRKGSNOMLIYPSH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-pyrrolidinone is a five-membered nitrogen-containing heterocyclic compound with the molecular formula C4H7NO2. It is a derivative of pyrrolidinone, characterized by the presence of a hydroxyl group at the third position. This compound is of significant interest due to its versatile applications in medicinal chemistry, organic synthesis, and as a building block for various bioactive molecules .

Biochemical Analysis

Biochemical Properties

3-Hydroxy-2-pyrrolidinone is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be a potent inhibitor of CDK2/cyclin A . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been reported to exhibit various biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been reported, it is known that pyrrolidinone derivatives exhibit diverse biological activities , suggesting that dosage could influence these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-pyrrolidinone can be synthesized through several methods. One common approach involves the cyclization of γ-hydroxybutyric acid derivatives. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-pyrrolin-2-one. This process involves the use of a palladium catalyst under high pressure and temperature conditions. The reaction is highly efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a chiral building block in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a model compound for understanding the behavior of lactams in biological systems.

    Medicine: this compound derivatives exhibit significant pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is employed in the production of polymers, resins, and as a solvent in various industrial processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydroxyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for the formation of hydrogen bonds, enhancing its interaction with biological targets and making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKGSNOMLIYPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15166-68-4, 15116-68-4
Record name 3-Hydroxy-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-2-PYRROLIDINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic approaches to 3-Hydroxy-2-pyrrolidinones?

A: Several synthetic routes have been developed for 3-Hydroxy-2-pyrrolidinones. One approach uses (S)-malic acid as a starting material, offering flexibility for synthesizing (S)-3-hydroxy-2-pyrrolidinone and (S)-1-alkyl-3-hydroxy-2-pyrrolidinones. [, , , ] This method enabled the total synthesis of (-)-vasicol and deaminovasicol, clarifying the structure of naturally occurring (-)-vasicol. [] Another approach utilizes a three-step synthesis from p-amino acids, with a novel reductive photocyclization as the key step. [, ]

Q2: Can you elaborate on the reductive photocyclization method for synthesizing N-substituted 3-Hydroxy-2-pyrrolidinones?

A: This method employs a photochemical reaction where the ketone moiety of an α-ketoester-modified amino acid or peptide is reduced via hydrogen transfer from the ester's alcohol component. [] The alcohol is oxidized to an aldehyde and subsequently cleaved. This process suggests a diradical intermediate and potentially multiple reaction pathways. []

Q3: Are there any enantioselective synthetic methods available for 3-Hydroxy-2-pyrrolidinones?

A: Yes, chemoenzymatic approaches have been explored. One method leverages lactate dehydrogenase-catalyzed reductions of 4-(Cbz-amino)-2-oxobutanoic acid to produce both (S)- and (R)-3-hydroxy-2-pyrrolidinones. [] Additionally, another chemoenzymatic method offers enantioselective access to both 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. [, ]

Q4: What are the applications of 3-Hydroxy-2-pyrrolidinone in organic synthesis?

A: 3-Hydroxy-2-pyrrolidinones serve as versatile building blocks in organic synthesis. For instance, they are utilized in heterocycle-heterocycle interconversions to access 4,5-disubstituted 3-hydroxy-2-pyrrolidinones. [] This strategy, involving the reductive rearrangement of isoxazole esters, offers advantages over multicomponent reactions by providing access to N-unsubstituted 3-hydroxy-2-pyrrolidinones for further functionalization. []

Q5: Can you describe the use of this compound in synthesizing polyhydroxylated indolizidine alkaloids?

A: (S)-3-hydroxy-2-pyrrolidinone serves as a starting point for synthesizing polyhydroxylated indolizidine alkaloids like castanospermine and swainsonine, potent glycosidase inhibitors. [] A method employing SmI2-mediated asymmetric α-amido-hydroxyalkylation has been developed. [] This approach involves the conversion of (S)-3-hydroxy-2-pyrrolidinone to sulfides, followed by SmI2-mediated reductive metallation. Reacting the resulting intermediates with ketones or aldehydes under Barbier conditions yields C2 hydroxyalkylated products with high C2/C3 trans diastereoselectivity. []

Q6: Has this compound been investigated for its metal-chelating properties?

A: Yes, this compound (HPD) has been studied as a potential chelating agent for uranyl ions. [] Potentiometric titration measurements determined its stability constants, revealing its ability to complex with uranyl ions, particularly at physiological pH (7.4). []

Q7: What is the structural information available for the uranyl-HPD complex?

A: A single crystal X-ray structure of a uranyl-HPD complex, [(UO2)3O(H2O)3(C4H6NO2)3]·NO3·12H2O, has been obtained. [] The structure reveals a trimeric arrangement comprising three uranyl units and three HPD ligands. Each uranyl unit is equatorially coordinated by oxygen atoms from two HPD molecules, one water molecule, and a μ3-O atom shared by the three uranyl units. []

Q8: Are there any reports on the cytotoxicity of this compound?

A: Cytotoxicity assays indicate that HPD exhibits lower toxicity compared to clinically used chelators like DTPA-ZnNa3 and 3-hydroxy-1,2-dimethyl-4(1H)-pyridone (DFP). [] This finding suggests its potential suitability for in vivo applications.

Q9: What are the potential applications of TiO2 nanoparticles in synthesizing 3-Hydroxy-2-pyrrolidinones?

A: TiO2 nanoparticles have demonstrated catalytic activity in the three-component condensation of aromatic aldehydes, primary amines, and acetylenedicarboxylate under admicellar conditions, leading to the formation of 3-hydroxy-2-pyrrolidinones in good yields. [] This approach offers an efficient and potentially scalable method for synthesizing these compounds.

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